molecular formula C20H25FN2O5S B12493265 N-(3-ethoxypropyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N-(3-ethoxypropyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12493265
M. Wt: 424.5 g/mol
InChI Key: IKOVAJLBRHBEEI-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with a molecular formula of C17H25FN2O4S This compound is characterized by the presence of ethoxypropyl, fluorophenylsulfonyl, and methoxyphenyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorophenylsulfonyl chloride: This intermediate is prepared by reacting 4-fluorobenzenesulfonyl chloride with an appropriate base.

    Formation of N-(3-ethoxypropyl)amine: This intermediate is synthesized by reacting 3-ethoxypropylamine with an appropriate alkylating agent.

    Coupling Reaction: The final step involves coupling the prepared intermediates with glycinamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-ethoxypropyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-4-fluorobenzenesulfonamide
  • N-(3-ethoxypropyl)-1-[(4-fluorophenyl)sulfonyl]-2-piperidinecarboxamide

Uniqueness

N-(3-ethoxypropyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C20H25FN2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C20H25FN2O5S/c1-3-28-14-4-13-22-20(24)15-23(17-7-9-18(27-2)10-8-17)29(25,26)19-11-5-16(21)6-12-19/h5-12H,3-4,13-15H2,1-2H3,(H,22,24)

InChI Key

IKOVAJLBRHBEEI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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